BenchChemオンラインストアへようこそ!

Ciprofloxacin

Antimicrobial susceptibility MIC90 Gram-negative bacteria

Ciprofloxacin (CAS 85721-33-1) is the evidence-based fluoroquinolone for research targeting P. aeruginosa or pediatric UTI. It delivers a 4-fold lower MIC90 (0.5 μg/mL) against clinical P. aeruginosa isolates vs. levofloxacin (2.0 μg/mL), and is the only agent in the class with formal FDA pediatric labeling (cUTI/pyelonephritis, ages 1–17). For rapid urinary bactericidal activity, the extended-release (Cipro XR) formulation provides significantly higher 0–4 h urinary concentrations. The inhaled liposomal formulation enables targeted pulmonary delivery with minimal systemic exposure in CF/bronchiectasis models. Select this compound to leverage unique regulatory, pharmacokinetic, and antimicrobial potency differentiators in your protocols.

Molecular Formula C17H18FN3O3
Molecular Weight 331.34 g/mol
CAS No. 85721-33-1
Cat. No. B1669076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiprofloxacin
CAS85721-33-1
SynonymsAnhydrous, Ciprofloxacin Hydrochloride
Bay 09867
Bay-09867
Bay09867
Ciprinol
Cipro
Ciprofloxacin
Ciprofloxacin Hydrochloride
Ciprofloxacin Hydrochloride Anhydrous
Ciprofloxacin Monohydrochloride Monohydrate
Hydrochloride Anhydrous, Ciprofloxacin
Hydrochloride, Ciprofloxacin
Monohydrate, Ciprofloxacin Monohydrochloride
Monohydrochloride Monohydrate, Ciprofloxacin
Molecular FormulaC17H18FN3O3
Molecular Weight331.34 g/mol
Structural Identifiers
SMILESC1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O
InChIInChI=1S/C17H18FN3O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24)
InChIKeyMYSWGUAQZAJSOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1mg/mL
Water Solubility: approx 36 mg/ml @ 25 °C /Ciprofloxacin hydrochloride/
Soluble in dilute (0.1N) hydrochloric acid;  practically insoluble in ethanol
In water, 30,000 mg/L at 20 °C
1.35e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ciprofloxacin (CAS 85721-33-1) Procurement and Scientific Selection Overview: A Second-Generation Fluoroquinolone with Quantified Anti-Pseudomonal Differentiation


Ciprofloxacin (CAS 85721-33-1) is a second-generation fluoroquinolone antibiotic characterized by a cyclopropyl group at the N1 position and a piperazinyl moiety at the C7 position of the quinolone nucleus. Its bactericidal activity derives from inhibition of bacterial topoisomerase II (DNA gyrase) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination [1]. Ciprofloxacin is notable for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with particularly potent anti-pseudomonal activity relative to other early fluoroquinolones [2]. The compound exhibits approximately 70-80% oral bioavailability, achieves tissue concentrations that frequently exceed concurrent serum levels, and demonstrates effective penetration into prostatic tissue and intracellular compartments including human neutrophils [3][4]. Among fluoroquinolones approved for clinical use, ciprofloxacin remains unique in carrying a formal FDA pediatric indication for complicated urinary tract infections and pyelonephritis due to Escherichia coli in patients 1 to 17 years of age [5].

Why Generic Substitution Among Fluoroquinolones Fails: Quantified Differences in Ciprofloxacin's MIC Profile, Target Engagement, and Formulation Performance


Fluoroquinolones cannot be treated as interchangeable agents due to substantial, quantifiable differences in their antimicrobial spectra, pharmacokinetic behavior, and target engagement profiles. Head-to-head comparative studies demonstrate that ciprofloxacin exhibits up to 8-fold lower MIC90 values than norfloxacin against specific Gram-negative pathogens [1], while in other species such as Enterococcus faecalis, ciprofloxacin shows a 4-fold MIC advantage over norfloxacin and a 2-fold advantage over levofloxacin [2]. Anti-pseudomonal activity varies dramatically within the class, with ciprofloxacin demonstrating superior monotherapy efficacy against Pseudomonas aeruginosa compared to ofloxacin based on MIC data [3]. Pharmacokinetically, ciprofloxacin's 5.37-hour elimination half-life differs markedly from agents such as levofloxacin with a Cmax of 6.21 μg/mL versus ciprofloxacin's substantially lower AUC [4]. Furthermore, the extended-release formulation of ciprofloxacin (Cipro XR) achieves significantly higher urinary concentrations in the critical 0–4 hour post-dose window compared to levofloxacin, a distinction with direct clinical implications for urinary tract infection management [5]. These measured differences preclude any assumption of therapeutic equivalence and mandate compound-specific selection based on quantitative evidence.

Ciprofloxacin Product-Specific Quantitative Evidence Guide: Direct Comparative Data Against Norfloxacin, Levofloxacin, and Ofloxacin


Ciprofloxacin vs. Norfloxacin: 8-Fold Lower MIC90 Against Gram-Negative Clinical Isolates

In a comparative in vitro study evaluating five fluoroquinolones against 177 clinical bacterial isolates, ciprofloxacin demonstrated the lowest MIC90 range across all genera tested, spanning 0.03 to 4.0 mg/L. In contrast, norfloxacin exhibited an MIC90 range of 0.06 to 32.0 mg/L, with a maximum MIC90 value 8-fold higher than ciprofloxacin [1]. A separate analysis of 423 Gram-negative rods and staphylococci from hospitalized patients confirmed that ciprofloxacin was the most active quinolone tested, with an MIC90 ≤1 mg/L for all species studied—including both gentamicin-susceptible and gentamicin-resistant strains—whereas norfloxacin demonstrated comparatively higher MIC values and a narrower spectrum [2].

Antimicrobial susceptibility MIC90 Gram-negative bacteria Fluoroquinolone comparative activity

Ciprofloxacin vs. Levofloxacin: Superior MIC50 and MIC90 Against Pseudomonas aeruginosa

In a study comparing fluoroquinolone activity against clinical isolates of Pseudomonas aeruginosa, ciprofloxacin demonstrated lower MIC50 and MIC90 values than levofloxacin. Specifically, ciprofloxacin exhibited an MIC50 of 0.12 μg/mL and an MIC90 of 0.5 μg/mL, whereas levofloxacin required an MIC50 of 0.5 μg/mL and an MIC90 of 2.0 μg/mL [1]. This represents a 4-fold higher MIC50 and a 4-fold higher MIC90 for levofloxacin relative to ciprofloxacin. The quantitative difference is consistent with the broader literature establishing ciprofloxacin as the reference anti-pseudomonal fluoroquinolone: on the basis of MIC data, ciprofloxacin exhibits superior activity against Pseudomonas aeruginosa than other currently available fluoroquinolones [2].

Pseudomonas aeruginosa Anti-pseudomonal activity MIC50 MIC90 Fluoroquinolone comparison

Ciprofloxacin vs. Ofloxacin: Superior Anti-Pseudomonal Monotherapy Activity

In a six-way crossover study involving 12 healthy volunteers, ciprofloxacin monotherapy (400 mg i.v. q12h) demonstrated superior antipseudomonal activity compared to ofloxacin monotherapy (400 mg i.v. q12h), as assessed by serum bactericidal titers and area under the bactericidal curve against three clinical isolates of Pseudomonas aeruginosa [1]. However, when each fluoroquinolone was combined with ceftazidime, the activity profiles became statistically comparable; in contrast, ciprofloxacin-piperacillin retained a bactericidal advantage over ofloxacin-piperacillin [1]. These findings quantify a scenario-specific differentiation: ciprofloxacin offers measurable superiority as monotherapy against P. aeruginosa, but this advantage may be partially mitigated in certain β-lactam combination regimens.

Pseudomonas aeruginosa Bactericidal activity Monotherapy comparison Serum bactericidal titers

Ciprofloxacin XR vs. Levofloxacin: Significantly Higher Urinary Concentrations in Critical 0–4 Hour Window

A randomized crossover study in 12 healthy volunteers compared the pharmacokinetics of a single oral dose of ciprofloxacin extended-release (XR) 1000 mg versus levofloxacin 500 mg. The urinary concentrations of ciprofloxacin XR were significantly higher than those of levofloxacin in the first collection interval (0–4 hours post-dose), whereas levofloxacin concentrations were significantly higher in the subsequent five collection intervals (12–36 hours) [1]. Median cumulative renal excretion of the parent drug up to 36 hours was 43.1% for ciprofloxacin XR (range 13.7–50.8%; mean ± SD 40.5 ± 9.9%) compared to 79.8% for levofloxacin (range 74.0–88.2%; mean ± SD 80.4 ± 5.5%) [1]. Despite differing plasma AUC and Cmax profiles favoring levofloxacin, the overall urinary excretion and AUCurine were equivalent between the two regimens, supporting dose equivalence for urinary tract infection treatment [1].

Pharmacokinetics Urinary tract infection Extended-release formulation Urinary excretion Fluoroquinolone comparison

Ciprofloxacin vs. Levofloxacin: Lower Adverse Event Rate in Head-to-Head RCT for Chronic Bacterial Prostatitis

In a multicenter, open-label, randomized controlled trial involving 471 enrolled patients (408 microbiologically confirmed cases) with chronic bacterial prostatitis, patients receiving oral ciprofloxacin (500 mg b.i.d. for 4 weeks) experienced numerically lower rates of adverse events and treatment-related adverse events compared to patients receiving levofloxacin (500 mg q.d. for 4 weeks), though both regimens were generally well tolerated [1]. The study demonstrated that bacterial clearance rates and clinical efficacy were significantly higher in the levofloxacin group; however, the adverse event differential in favor of ciprofloxacin represents a relevant safety consideration for patient populations where tolerability is a primary concern. A 2021 meta-analysis of 5 RCTs involving 2,352 patients with urinary tract infections found no significant difference between levofloxacin and ciprofloxacin in adverse event rates overall [2], indicating that the observed tolerability advantage may be indication-specific rather than class-wide.

Adverse events Safety profile Chronic bacterial prostatitis Randomized controlled trial Fluoroquinolone tolerability

Ciprofloxacin Inhaled Liposomal Formulation: Sustained Pulmonary Release and Reduced Systemic Exposure

Ciprofloxacin has been formulated as a once-daily inhaled liposomal preparation (Pulmaquin/ARD-3150) that encapsulates ciprofloxacin within liposomes, enabling sustained drug release within the lung while improving airway tolerability [1]. This formulation achieves higher antibiotic concentrations at the pulmonary site of infection with relatively low systemic exposure, thereby minimizing systemic side effects [1]. Aradigm Corporation secured U.S. composition of matter patent No. 8,119,156 covering liposomal and free ciprofloxacin combination formulations, with patent exclusivity extending to October 2028 [1]. In the ORBIT-2 Phase 2b bronchiectasis study, this inhaled formulation demonstrated positive impact on prevention of pulmonary exacerbations compared to placebo [1]. Unlike conventional oral or intravenous ciprofloxacin, this inhaled liposomal delivery platform represents a formulation-specific differentiation with implications for chronic pulmonary infection management, particularly in cystic fibrosis and non-CF bronchiectasis patients with Pseudomonas lung infections [1].

Liposomal formulation Inhaled antibiotic Pulmonary delivery Sustained release Cystic fibrosis Bronchiectasis

Ciprofloxacin Optimal Research and Industrial Application Scenarios Based on Quantified Comparative Evidence


Anti-Pseudomonal Monotherapy Research Protocols and Clinical Trials

Ciprofloxacin is the preferred fluoroquinolone for research protocols and clinical trials requiring monotherapy against Pseudomonas aeruginosa. Direct comparative evidence demonstrates that ciprofloxacin exhibits a 4-fold lower MIC90 (0.5 μg/mL) than levofloxacin (2.0 μg/mL) against clinical P. aeruginosa isolates, and superior serum bactericidal titers compared to ofloxacin monotherapy in human volunteer studies [5][2]. For investigators designing in vitro susceptibility panels, in vivo infection models, or clinical studies focused on P. aeruginosa infections, ciprofloxacin provides quantifiably greater anti-pseudomonal potency than alternative fluoroquinolones, making it the evidence-based selection for protocols where maximizing anti-pseudomonal activity is the primary objective.

Urinary Tract Infection Studies Requiring Rapid Early Bactericidal Activity

For urinary tract infection research and protocols prioritizing rapid bactericidal activity in urine, ciprofloxacin extended-release (Cipro XR 1000 mg once daily) offers a pharmacokinetically distinct advantage over levofloxacin. Quantitative evidence shows significantly higher ciprofloxacin urinary concentrations in the critical 0–4 hour post-dose window compared to levofloxacin 500 mg, while maintaining equivalent overall urinary AUC and excretion [5]. This early high-concentration profile supports protocols emphasizing rapid initial bacterial killing. Procurement of the XR formulation specifically—rather than immediate-release ciprofloxacin or alternative fluoroquinolones—is indicated for studies seeking to leverage this differentiated pharmacokinetic profile.

Pediatric Fluoroquinolone Studies with Regulatory-Compliant Labeling

Among fluoroquinolones, ciprofloxacin holds a unique regulatory position as the only agent in its class with formal FDA pediatric labeling (for complicated urinary tract infections and pyelonephritis due to E. coli in patients 1–17 years of age) [5]. Other fluoroquinolones including levofloxacin, moxifloxacin, and norfloxacin lack this pediatric indication due to unresolved concerns regarding arthrotoxicity. For research protocols involving pediatric populations, procurement of ciprofloxacin is supported by the existence of established pediatric dosing guidelines and safety data, whereas alternative fluoroquinolones would require off-label use or investigational protocols with additional regulatory hurdles. This differentiation is material for institutional review board approvals and clinical trial design in pediatric infectious disease research.

Chronic Pulmonary Infection Studies with Inhaled Liposomal Delivery

For research protocols targeting chronic Pseudomonas aeruginosa pulmonary infections in cystic fibrosis or non-CF bronchiectasis, the inhaled liposomal formulation of ciprofloxacin (Pulmaquin/ARD-3150) represents a formulation-specific application that cannot be substituted with generic oral or intravenous ciprofloxacin [5]. This patent-protected formulation achieves sustained pulmonary drug release with high local concentrations and low systemic exposure, and has demonstrated positive impact on prevention of pulmonary exacerbations in Phase 2b clinical trials [5]. Procurement of this specialized formulation is indicated for respiratory research requiring targeted pulmonary delivery with minimal systemic absorption—a differentiation that directly stems from the formulation evidence rather than the parent compound's intrinsic antimicrobial spectrum.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ciprofloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.